molecular formula C15H19IN4S B114901 Iodophenpropit dihydrobromide CAS No. 143407-29-8

Iodophenpropit dihydrobromide

Numéro de catalogue B114901
Numéro CAS: 143407-29-8
Poids moléculaire: 412.3 g/mol
Clé InChI: UBHYDQAARZKHEZ-RFLHHMENSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Iodophenpropit dihydrobromide is a selective H3 antagonist with high affinity . It is a potent and selective histamine H3 receptor antagonist .


Synthesis Analysis

The synthesis of Iodophenpropit dihydrobromide involves S-[3-(4(5)-imidazolyl)propyl]-N-[2-(4-[125I]-iodophenylethyl]isothiourea sulfate . The compound is a new probe for histamine H3 receptor binding sites .


Molecular Structure Analysis

The molecular formula of Iodophenpropit dihydrobromide is C15H19IN4S.2HBr . Its molecular weight is 576.13 .


Chemical Reactions Analysis

Iodophenpropit dihydrobromide is a very potent H3 receptor antagonist and shows only a moderate affinity for the H1 and H2 receptor . It inhibits 5-hydroxytryptamine (5-HT) responses .


Physical And Chemical Properties Analysis

Iodophenpropit dihydrobromide is soluble to 25 mM in water . It is stored at +4°C .

Applications De Recherche Scientifique

Radioligand for Histamine H3 Receptor Studies

Iodophenpropit dihydrobromide has been utilized as a radiolabeled histamine H3 receptor antagonist. The binding of [125I]iodophenpropit to rat cortex membranes is selective, saturable, readily reversible, and of high affinity. This makes it a suitable ligand for histamine H3 receptor binding studies (Jansen, Rademaker, Bast, & Timmerman, 1992).

Antiepileptic Potential

Iodophenpropit dihydrobromide has shown potential in the treatment of epilepsy. It demonstrated a potent effect in inhibiting amygdaloid kindled seizures in rats, suggesting its usefulness for the treatment of partial epilepsy and/or secondary generalized seizures in humans (Harada, Fujii, Hirai, Shinomiya, & Kamei, 2004).

Synthesis and Characterization

The synthesis and characterization of iodophenpropit dihydrobromide, specifically S-[3-(4(5)-imidazolyl)propyl],N-[2-(4-{125I}-iodophenyl)ethyl]isothiourea sulfate, have been reported. The compound was prepared with high specific activity and chemical and radiochemical purity, further supporting its use in scientific research (Menge, Goot, Timmerman, Eersels, & Herscheid, 1992).

Brain Penetration Studies

Research on the brain penetration of histamine H3 receptor antagonists, using [125I]iodophenpropit binding, has provided insights into the efficiency of these drugs in crossing the blood-brain barrier. This research aids in understanding the pharmacological behavior of histamine H3 antagonists in the central nervous system (Mochizuki, Jansen, Leurs, Windhorst, Yamatodani, Maeyama, & Timmerman, 1996).

Radiopaque Contrast Media Studies

Iodophenpropit dihydrobromide has been referenced in studies involving radiopaque contrast media, particularly in evaluating the physico-chemical features, systemic toxicity, and effects on various biological systems of contrast agents (Felder, Pitre, & Tirone, 1977).

Histamine H3 Receptor Characterization in Mouse Brain

Iodophenpropit dihydrobromide has been used to characterize histamine H3 receptors in mouse brain, providing insights into the pharmacology of H3 receptors and their distribution in different brain regions (Jansen, Mochizuki, Maeyama, Leurs, & Timmerman, 2000).

Receptor Selectivity Studies

The selectivity of iodophenpropit dihydrobromide as a histamine H3 receptor antagonist has been evaluated, along with its interactions with other receptors. This helps in understanding the specificity and potential off-target effects of the compound (Leurs, Tulp, Menge, Adolfs, Zuiderveld, & Timmerman, 1995).

Safety And Hazards

Specific hazards arising from Iodophenpropit dihydrobromide are not available . In case of inhalation, it is advised to consult a doctor and show the safety data sheet .

Propriétés

IUPAC Name

3-(1H-imidazol-5-yl)propyl N'-[2-(4-iodophenyl)ethyl]carbamimidothioate;dihydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19IN4S.2BrH/c16-13-5-3-12(4-6-13)7-8-19-15(17)21-9-1-2-14-10-18-11-20-14;;/h3-6,10-11H,1-2,7-9H2,(H2,17,19)(H,18,20);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOSOGNBLIWPCMS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCN=C(N)SCCCC2=CN=CN2)I.Br.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21Br2IN4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

576.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Iodophenpropit dihydrobromide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Iodophenpropit dihydrobromide
Reactant of Route 2
Reactant of Route 2
Iodophenpropit dihydrobromide
Reactant of Route 3
Iodophenpropit dihydrobromide
Reactant of Route 4
Iodophenpropit dihydrobromide
Reactant of Route 5
Iodophenpropit dihydrobromide
Reactant of Route 6
Iodophenpropit dihydrobromide

Citations

For This Compound
25
Citations
C Harada, Y Fujii, T Hirai, K Shinomiya, C Kamei - Brain research bulletin, 2004 - Elsevier
… Iodophenpropit dihydrobromide, thioperamide hydrochloride and clobenpropit dihydrobromide (Tocris, Cookson, Bristol, UK), and AQ0145 hydrochloride (kindly provided by the Green …
Number of citations: 0 www.sciencedirect.com
T Tripathi, M Shahid, HM Khan, AA Khan… - Asian Pacific Journal of …, 2010 - Elsevier
… (100 毺g/kg伊 bid) was administered through subcutaneous (sc), and pheniramine maleate (10 mg/ kg伊 bid), ranitidine hydrochloride (10 mg/kg 伊bid), iodophenpropit dihydrobromide …
Number of citations: 0 www.sciencedirect.com
AA Mahdi, RA Khan - Bratisl Lek Listy, 2013 - researchgate.net
… H3R agonist (R-[-]-α-methylhistamine dihydrobromide) and H3R antagonist (Iodophenpropit dihydrobromide) were kindly donated by Tocris Bioscience, Tocris Cookson Ltd., United …
Number of citations: 0 www.researchgate.net
T Tripathi, AA Khan, M Shahid, HM Khan… - Experimental and …, 2012 - Elsevier
… H3R-antagonist (iodophenpropit dihydrobromide) was kindly donated by Tocris Bioscience, Tocris Cookson Ltd., United Kingdom. H4R-antagonist (JNJ 7777120) was purchased from …
Number of citations: 0 www.sciencedirect.com
FP Jansen, HP Voss, A Bast, B Rademakerl… - Histamine H3-receptors …, 1997 - core.ac.uk
The histamine H3-receptor antagonist [l25I] iodophenpropit has been successfully introduced as a radioligand to study H3-receptors in the central nervous system (CNS) in vitro. The …
Number of citations: 0 core.ac.uk
FP Jansen, T Mochizuki, K Maeyama, R Leurs… - Naunyn-Schmiedeberg's …, 2000 - Springer
… The following drugs were used: iodophenpropit dihydrobromide (laboratory stock), clobenpropit dihydrobromide (laboratory stock), thioperamide maleate (laboratory stock), …
Number of citations: 0 idp.springer.com
DY Lewis, S Champion, D Wyper, D Dewar, S Pimlott - Plos one, 2014 - journals.plos.org
… Non-specific binding was defined in adjacent sections in the presence of 5 µM iodophenpropit dihydrobromide. Sections were washed (2×30 min in Tris buffer) and briefly (15 s) rinsed …
Number of citations: 0 journals.plos.org
HD Lim, RM van Rijn, P Ling, RA Bakker… - … of Pharmacology and …, 2005 - ASPET
The histamine H 4 receptor (H 4 R) is involved in the chemotaxis of leukocytes and mast cells to sites of inflammation and is suggested to be a potential drug target for asthma and …
Number of citations: 0 jpet.aspetjournals.org
FP Jansen, T Mochizuki, K Maeyarna, R Leurs… - Histamine H3-receptors …, 1997 - Citeseer
… The following drugs were used: iodophenpropit dihydrobromide (laboratory stock), clobenpropit dihydrobromide (laboratory stock), thioperamide maleate (laboratory stock), …
Number of citations: 0 citeseerx.ist.psu.edu
MA Hossen, Y Fujii, Y Sugimoto, R Kayasuga… - International …, 2003 - Elsevier
The participation of histamine H 3 receptors in the regulation of skin vascular permeability changes in mast cell-deficient mice was studied. Although intradermal injection of histamine H …
Number of citations: 0 www.sciencedirect.com

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.